REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH2:12][OH:13])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:14](=O)([O-])[O-].[Cs+].[Cs+].C(=O)([O-])[O-].[K+].[K+].CB1OB(C)OB(C)O1>O1CCOCC1>[OH:13][CH2:12][C:10]1[CH:9]=[C:4]([CH:3]=[C:2]([CH3:14])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
4.53 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)OC)C=C(C1)CO
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Name
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cesium carbonate
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
palladium(0)tetrakis(triphenylphosphine)
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
74 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
CB1OB(OB(O1)C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
partitioned between water and ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer is washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
followed by purification by flash column chromatography (silica, 25% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C(=O)OC)C=C(C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |